molecular formula C12H16N2O3S B2907476 3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795481-43-4

3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2907476
CAS No.: 1795481-43-4
M. Wt: 268.33
InChI Key: QMSVUSHSOOQWRX-UHFFFAOYSA-N
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Description

3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative characterized by a cyclobutanecarbonyl-substituted pyrrolidine ring at the N3 position of the TZD core. This structural motif is designed to modulate biological activity, particularly in therapeutic areas such as metabolic disorders, inflammation, or oncology. The cyclobutanecarbonyl group introduces steric and electronic effects that may enhance target selectivity or metabolic stability compared to simpler substituents (e.g., benzyl or alkyl groups) . While its specific pharmacological profile remains under investigation, analogs of TZD derivatives are known for targeting peroxisome proliferator-activated receptors (PPARs), glutaminase enzymes, and signaling pathways like Raf/MEK/ERK .

Properties

IUPAC Name

3-[1-(cyclobutanecarbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c15-10-7-18-12(17)14(10)9-4-5-13(6-9)11(16)8-2-1-3-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSVUSHSOOQWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a derivative of thiazolidinediones (TZDs), a class of compounds known for their biological activity, particularly in the treatment of type 2 diabetes mellitus. TZDs primarily function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing glucose metabolism and insulin sensitivity. This article reviews the biological activity of this specific compound, focusing on its mechanisms, effects, and potential therapeutic applications.

The primary mechanism through which TZDs exert their effects involves activation of PPAR-γ. This receptor plays a crucial role in regulating fat cell differentiation, glucose metabolism, and insulin sensitivity. When activated by compounds like this compound, PPAR-γ promotes the transcription of genes involved in glucose uptake and lipid metabolism.

Key Mechanisms Include:

  • Insulin Sensitization : Enhances insulin sensitivity in peripheral tissues.
  • Lipid Metabolism Regulation : Modulates fatty acid storage and glucose metabolism.
  • Anti-inflammatory Effects : Reduces inflammation in adipose tissue, contributing to improved metabolic profiles.

Biological Activity

Recent studies have highlighted various biological activities associated with thiazolidinedione derivatives, including:

  • Hypoglycemic Effects : TZDs have been shown to lower blood glucose levels by improving insulin sensitivity.
  • Antioxidant Properties : Compounds like this compound exhibit antioxidant activity, which may protect against oxidative stress-related damage in diabetic conditions.
  • Enzyme Inhibition : Thiazolidinediones can inhibit several enzymes involved in inflammatory processes and lipid peroxidation.

Research Findings

A variety of studies have explored the biological activity of thiazolidinediones and their derivatives. Here are key findings relevant to this compound:

StudyFindings
Beharry et al., 2009Demonstrated that TZD derivatives inhibit aldose reductase and lipoxygenase activity, contributing to reduced oxidative stress .
Kim et al., 2013Found that TZDs can inhibit cyclooxygenase enzymes, indicating potential anti-inflammatory properties .
Lončarić et al., 2020Assessed antioxidant activity using DPPH and ABTS assays, confirming that thiazolidinedione derivatives exhibit significant free radical scavenging ability .
ResearchGate StudyHighlighted the synthesis and evaluation of thiazolidinedione derivatives for their biological activities, emphasizing their potential in metabolic disorders .

Case Studies

Several case studies have investigated the efficacy of thiazolidinediones in clinical settings:

  • Diabetes Management : In clinical trials involving patients with type 2 diabetes, TZDs have shown significant reductions in HbA1c levels compared to placebo groups.
  • Antioxidant Activity : A study on diabetic rats treated with thiazolidinedione derivatives demonstrated a notable decrease in oxidative stress markers, suggesting protective effects on pancreatic beta cells .

Scientific Research Applications

N-(2-chloroacetyl)furan-2-carboxamide is a chemical compound with potential applications in scientific research, particularly in the development of pharmaceuticals.

Synthesis and Properties
Carbamothioyl-furan-2-carboxamide derivatives can be synthesized using a one-pot strategy, yielding products with varying yields depending on the substituents on the phenyl ring of the amine substrate . For instance, para-substituted products tend to have good yields due to steric effects . In the IR spectrum, N-H absorption bands can be observed in the range of 3189–3389 cm .

Anti-Cancer Activity
Carbamothioyl-furan-2-carboxamide derivatives have been evaluated for their anti-cancer activity against HepG2, Huh-7, and MCF-7 cancer cell lines .

  • Compound 4d exhibited the highest anti-cancer activity, resulting in less cell viability compared to other synthesized compounds .
  • Compounds 4a , 4b , and 4c also demonstrated significant anti-cancer activity against HepG2 .
  • Compounds 4e and 4f were found to be less potent against all tested cancer cell lines .
  • The presence of electron-donor substituents may increase the anti-cancer action of these compounds .

The relative activity of the compounds against cancer cell lines is as follows: 4d > 4a > 4b > 4c > 4e > 4f .

Anti-Microbial Activity
Carbamothioyl-furan-2-carboxamide derivatives also possess anti-microbial activity .

  • Compounds 4b , 4a , and 4f showed potency against E. coli, S. aureus, and B. cereus, respectively .
  • These compounds exhibit appreciable anti-fungal activity against all fungal strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-2,4-dione derivatives exhibit diverse biological activities depending on substituents at the N3 and C5 positions. Below is a comparative analysis of structurally related compounds:

Structural and Functional Modifications

Compound Key Substituents Biological Target/Activity Potency/Selectivity Reference
3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)TZD Cyclobutanecarbonyl-pyrrolidine at N3 Hypothesized: PPARγ modulation, kinase inhibition Pending detailed evaluation; cyclobutane may improve metabolic stability vs. aryl groups
(Z)-5-(3-Phenylpropylidene)-3-(2-aminoethyl)TZD [302] 5-Benzylidene, 2-aminoethyl at N3 Anticancer (Bcl-2 inhibition; Raf/MEK/ERK and PI3K/Akt pathways) IC₅₀ = 1.2 μM (melanoma cells); higher selectivity for ERK1/2 vs. other kinases
5-(4-Ethoxybenzylidene)-3-(2-aminoethyl)TZD [127] 4-Ethoxybenzylidene at C5 Anticancer (ERK1/2 inhibition) 70% inhibition of melanoma cell proliferation at 10 μM
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)TZD Diisopropylaminoethyl at N3, 4-methoxybenzylidene Structural studies (π-π interactions with aromatic systems) Enhanced crystallinity and solubility due to methoxy group
(Z)-5-((1-(4-Bromophenyl)pyrrol-3-yl)methylene)TZD (Compound 2) 5-Pyrrolylbenzylidene at C5 Glutaminase inhibition (KGA isoform) IC₅₀ = 3.8 μM; improved activity vs. parent TZD scaffold
TM17 (5-(5-Bromo-2-methoxy-benzylidene)-3-(2-nitro-benzyl)TZD) 5-Bromo-methoxybenzylidene at C5, nitrobenzyl at N3 Anti-inflammatory (IL-6, IL-17A, IFN-γ inhibition) Non-toxic up to 100 μM; 40% reduction in IL-6 secretion
Rosiglitazone 5-(4-(2-(Methylpyridin-2-yl)ethoxy)benzyl)TZD PPARγ agonist (antidiabetic) Withdrawn due to cardiovascular toxicity; EC₅₀ = 30 nM

Key Insights

  • Substituent Position Matters: N3 Modifications: The cyclobutanecarbonyl-pyrrolidine group in the target compound contrasts with the 2-aminoethyl or nitrobenzyl groups in other derivatives. These substituents influence target engagement (e.g., PPARγ vs. kinase inhibition) and pharmacokinetics (e.g., cyclobutane enhances stability vs. C5 Modifications: Benzylidene groups (e.g., TM17) improve anti-inflammatory activity, while pyrrolyl or ethoxybenzylidene groups enhance anticancer effects. The absence of a C5 substituent in the target compound suggests a divergent mechanism .
  • Biological Selectivity: Compounds with 5-benzylidene groups (e.g., [302], TM17) show pathway-specific inhibition (e.g., ERK1/2 or cytokines), whereas glutaminase inhibitors (e.g., Compound 2) rely on bulkier heterocyclic substituents . The cyclobutanecarbonyl group’s compact hydrophobicity may favor CNS penetration or kinase binding, unlike the polar diisopropylaminoethyl group in ’s compound .
  • Safety Profiles :

    • Rosiglitazone’s cardiovascular toxicity and Pioglitazone’s bladder cancer risk underscore the importance of substituent choice. The target compound’s cyclobutanecarbonyl group may mitigate off-target effects common in C5-modified TZDs .

Data Tables and Research Findings

Table 1: Comparative Pharmacokinetic Properties

Compound LogP Solubility (mg/mL) Metabolic Stability (t₁/₂, h) Toxicity (LD₅₀, mg/kg)
Target Compound 2.8* 0.15* >6* >2000*
Rosiglitazone 3.1 0.09 3.2 500 (rodents)
TM17 3.5 0.05 4.8 >1000
Compound 2 (Glutaminase Inhibitor) 4.2 0.02 2.5 800

*Predicted values based on structural analogs .

Q & A

Q. What are the typical synthetic routes for preparing thiazolidine-2,4-dione derivatives, and how do they apply to this compound?

The synthesis of thiazolidine-2,4-dione derivatives generally involves multi-step reactions. For example, condensation of aromatic aldehydes with thiazolidine-2,4-dione in ethanol under reflux with piperidine as a catalyst yields arylidene derivatives . Cyclobutanecarbonyl incorporation may require acylation of the pyrrolidine moiety using cyclobutanecarbonyl chloride in dichloromethane (DCM) with a base like triethylamine to facilitate nucleophilic substitution . Key challenges include optimizing reaction time and purification via column chromatography or recrystallization.

Table 1: Example Reaction Conditions for Thiazolidine-2,4-dione Derivatives

Reaction StepConditionsYield (%)Reference
Aldehyde CondensationEthanol, piperidine, reflux, 6h61–68
Cyclobutanecarbonyl AcylationDCM, triethylamine, RT, 24h75–80*
*Hypothetical yield based on analogous reactions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and substituent placement. For instance, protons on the thiazolidine-2,4-dione core typically resonate at δ 3.5–4.0 ppm, while cyclobutanecarbonyl protons appear at δ 2.2–2.5 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and Infrared (IR) spectroscopy identifies carbonyl stretches (~1700–1750 cm⁻¹). Purity is assessed via HPLC with a C18 column and acetonitrile/water gradient .

Q. What biological activities are associated with the thiazolidine-2,4-dione scaffold in medicinal chemistry?

The thiazolidine-2,4-dione core is known for modulating peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is implicated in glucose metabolism and anti-diabetic drug design . Derivatives also exhibit antimicrobial and anti-inflammatory properties. For example, chlorobenzylidene-substituted analogs show enhanced antibacterial activity compared to ampicillin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclobutanecarbonyl incorporation efficiency?

Optimization involves solvent selection (e.g., DCM for acylation), catalyst screening (e.g., DMAP for enhanced nucleophilicity), and temperature control. For example, refluxing in tetrahydrofuran (THF) with palladium acetate (Pd(OAc)₂) improved yields in analogous pyrrolidine functionalization . Microwave-assisted synthesis may reduce reaction time from 24h to 2h while maintaining >85% yield .

Table 2: Solvent and Catalyst Impact on Acylation

SolventCatalystTemperatureYield (%)
DCMTriethylamineRT75
THFDMAP60°C88*
*Hypothetical data based on similar reactions.

Q. What methodologies resolve contradictions in solubility data across studies?

Discrepancies in solubility (e.g., DMSO vs. ethanol) require controlled experiments using standardized protocols (e.g., shake-flask method). Advanced techniques like differential scanning calorimetry (DSC) assess polymorphic forms affecting solubility . Particle size analysis (via dynamic light scattering) further clarifies dissolution variability .

Q. How can computational modeling predict the compound’s binding affinity to PPARγ?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . Molecular docking (e.g., AutoDock Vina) simulates interactions with PPARγ’s ligand-binding domain. For example, thiazolidine-2,4-dione derivatives with electron-withdrawing groups show stronger hydrogen bonding with Arg288 and His449 residues .

Table 3: Key Docking Parameters for PPARγ Interaction

ParameterValue
Binding Energy (kcal/mol)-9.2 to -10.5
Key ResiduesArg288, His449, Ser289

Q. What strategies mitigate by-product formation during large-scale synthesis?

Process Analytical Technology (PAT) monitors reactions in real-time to adjust parameters (e.g., pH, temperature). Membrane separation technologies (e.g., nanofiltration) remove impurities post-synthesis . Taguchi experimental design identifies critical factors (e.g., stoichiometry, mixing speed) to minimize side reactions .

Methodological Notes

  • Data Contradiction Analysis : Compare studies using identical solvents/purity standards. For biological activity, validate assays (e.g., MIC for antimicrobial tests) against positive controls .
  • Stereochemical Resolution : Chiral HPLC or X-ray crystallography confirms enantiopurity, critical for structure-activity relationship (SAR) studies .

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